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Compound of Interest

(8,6-Dimethoxypyridazin-4-
Compound Name:
yl)boronic acid

Cat. No.: B1393150

Boronic acids have become indispensable tools in contemporary organic synthesis, largely due
to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
Their relative stability, low toxicity, and functional group tolerance have established them as
superior organometallic reagents for constructing carbon-carbon bonds.[3] Within this class,
heteroaryl boronic acids are of particular importance, providing access to molecular scaffolds
that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on the reactivity profile of a specific, highly functionalized building block:
(3,6-Dimethoxypyridazin-4-yl)boronic acid. The pyridazine core is a common motif in
medicinal chemistry, and the strategic placement of methoxy and boronic acid groups makes
this reagent a versatile partner for introducing this valuable heterocycle into complex molecular
architectures. We will explore its fundamental properties, core reactivity in the Suzuki-Miyaura
coupling, and the practical considerations necessary for its successful application in a research
and development setting.

Core Physicochemical and Handling Characteristics

A thorough understanding of a reagent's physical properties and stability is the foundation of its
effective use. (3,6-Dimethoxypyridazin-4-yl)boronic acid is a crystalline solid whose utility is
directly linked to its proper handling and storage.

Caption: Molecular Structure of the Title Compound.
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Table 1: Physicochemical Properties of (3,6-Dimethoxypyridazin-4-yl)boronic acid

Property Value Source(s)
CAS Number 1015480-87-1 [61[71[8]
Molecular Formula CeHoBN204 [71[8]
Molecular Weight 183.96 g/mol [718]
Appearance White to off-white solid [9]

Purity Typically 297% [9]
Topological Polar Surface Area  84.7 A2 [8]
Hydrogen Bond Donors 2 [8]
Hydrogen Bond Acceptors 6 [8]

Stability, Storage, and Safe Handling

Like most boronic acids, the stability of (3,6-dimethoxypyridazin-4-yl)boronic acid is a critical
parameter for ensuring reproducibility in synthetic applications. The primary degradation
pathway for boronic acids is protodeboronation, which can be catalyzed by moisture or harsh
pH conditions.[10] Oxidative instability can also be a concern, particularly at physiological pH.
[11][12]

Table 2: Recommended Handling and Storage Guidelines
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Parameter Condition Rationale & Causality

Minimizes thermal
Storage Temperature Refrigerated (2-8°C) decomposition and slows
potential side reactions.[10]

_ Prevents oxidation and
Store under an inert gas _ _
Atmosphere ) hydrolysis from atmospheric
(Nitrogen or Argon) )
moisture.[10]

Boronic acids are hygroscopic
] Keep in a tightly sealed and can hydrolyze, which may
Moisture ) ) o
container in a dry place affect reactivity and lead to

caking.[13][14]

Harsh pH can accelerate

) ] protodeboronation, cleaving
N Avoid strong acids or bases ) )
pH Conditions _ e C-B bond. Boronic acids
H Condit the C-B bond. B d
during storage
are generally most stable at

neutral pH.[10]

S These can lead to rapid
. Strong oxidizing agents, strong . .
Incompatibilities ” decomposition of the boronic
acids
acid functional group.[10]

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-
ventilated area or fume hood to avoid inhalation of the fine powder.[7][10]

The Centerpiece of Reactivity: The Suzuki-Miyaura
Cross-Coupling

The premier application of (3,6-dimethoxypyridazin-4-yl)boronic acid is its participation in
the Suzuki-Miyaura cross-coupling reaction to form a C(sp?)—C(sp?) bond with an aryl or vinyl
halide/pseudohalide. This reaction is a cornerstone of modern synthetic chemistry for building
complex molecular frameworks.[1]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/pdf/Methyl_Boronic_Acid_A_Technical_Guide_to_Stability_and_Handling.pdf
https://www.benchchem.com/pdf/Methyl_Boronic_Acid_A_Technical_Guide_to_Stability_and_Handling.pdf
https://www.laballey.com/blogs/articles/how-to-store-boric-acid
https://www.borax.com/BoraxCorp/media/Borax-Main/Resources/Technical-Bulletin/borate-handling-storage.pdf?ext=.pdf
https://www.benchchem.com/pdf/Methyl_Boronic_Acid_A_Technical_Guide_to_Stability_and_Handling.pdf
https://www.benchchem.com/pdf/Methyl_Boronic_Acid_A_Technical_Guide_to_Stability_and_Handling.pdf
https://www.echemi.com/produce/pr24111254747-3-6-dimethoxylpyridazine-4-boronic-acid.html
https://www.benchchem.com/pdf/Methyl_Boronic_Acid_A_Technical_Guide_to_Stability_and_Handling.pdf
https://www.benchchem.com/product/b1393150?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental
understanding of this cycle is crucial for troubleshooting and optimization.
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Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Mechanistic Considerations for the Pyridazine Substrate

Activation: The reaction is initiated by the activation of the boronic acid by a base.[1] The
base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic
boronate species (e.g., [R-B(OH)s3]™), which is essential for the subsequent transmetalation

step.

Electronic Effects: The pyridazine ring is an electron-deficient heterocycle. This electronic
nature can influence the nucleophilicity of the boronic acid. However, this is counterbalanced
by the two electron-donating methoxy groups (-OCHs), which increase electron density on
the ring. This electronic balance generally makes the compound a competent coupling
partner.

Steric Hindrance: The boronic acid is positioned at C4, flanked by a methoxy group at C3
and a nitrogen atom at C5 (within the ring). This steric environment is generally well-
tolerated, although highly hindered coupling partners may require more forcing conditions or
specialized catalyst systems.

Field-Proven Experimental Protocol: A General
Guideline

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3,6-

Dimethoxypyridazin-4-yl)boronic acid with a generic aryl bromide. Optimization of the

catalyst, base, solvent, and temperature is often necessary for specific substrates.
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Start: Assemble Reagents

1. Add (3,6-Dimethoxypyridazin-4-yl)boronic acid (1.2 eq),
Aryl Bromide (1.0 eq), and Base (2.0-3.0 eq)
to a reaction vessel.

:

[2. Add Palladium Catalyst (1-5 mol%)]

:

3. Purge the vessel with an inert gas
(Nitrogen or Argon) for 5-10 minutes.

@. Add degassed solvent(s) via syringe}

:

5. Heat the reaction mixture (e.g., 80-100 °C)
with vigorous stirring.

G. Monitor reaction progress by TLC or LC-MS)

:

7. Upon completion, cool to room temperature
and perform agueous workup.

8. Purify the crude product via column chromatography
or recrystallization.

End: Isolated Product

Click to download full resolution via product page

Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1393150?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Common Reagent Choices for Optimization

Component Common Examples Rationale for Choice

Pd(PPhs)a is a classic,
effective choice. Pd(dppf)Clz is

Pd(PPhs)s, Pd(dppf)Clz, often more robust for
Palladium Catalyst Pdz(dba)s with a phosphine heteroaromatic substrates.
ligand (e.g., SPhos, XPhos) Buchwald-Hartwig type ligands

can improve yields for
challenging couplings.[1][15]

K2COs is a common, cost-

effective choice. Cs2COs is

Base K2COs3, Cs2C0s3, K3POa4, more soluble and often more
NaHCOs effective but costlier. KsPOa is
a strong base useful for less
reactive partners.[16]
The aqueous component is
crucial for dissolving the
inorganic base and facilitating
1,4-Dioxane/Hz20, the formation of the active
Solvent System Toluene/H20, DME/H-0, boronate species. The choice
Acetonitrile/H20 of organic solvent depends on

the solubility of the substrates
and the desired reaction

temperature.

Plausible Synthesis of the Reagent

While typically purchased from commercial suppliers, understanding the synthesis of (3,6-
dimethoxypyridazin-4-yl)boronic acid provides insight into potential impurities and
alternative synthetic strategies. The most common approach involves a metal-halogen
exchange followed by borylation.
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Start Material:
4-Bromo-3,6-dimethoxypyridazine

Lithiation
(e.g., n-BuLi, THF, -78 °C)

@yridazin-4-yl Lithium Intermediata

Borylation
(e.g., B(OiPr)s, -78 °C to RT)

'

(Boronate Ester Intermediata

Acidic Workup
(e.g., ag. HCI)

Final Product:

(3,6-Dimethoxypyridazin-4-yl)boronic acid

Click to download full resolution via product page
Caption: Plausible Synthetic Pathway via Lithiation-Borylation.

This pathway leverages the reactivity of an organolithium intermediate, which is then trapped
with an electrophilic boron source like triisopropyl borate. The final hydrolysis step is crucial to
yield the desired boronic acid.
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Broader Applications in Drug Discovery

The incorporation of boronic acids into drug discovery programs has surged, with several FDA-
approved drugs containing this moiety.[3][17][18] The pyridazine heterocycle is also a well-
established pharmacophore. Therefore, (3,6-dimethoxypyridazin-4-yl)boronic acid serves as
a key building block for synthesizing novel compounds with potential therapeutic value. Its use
allows for the modular and efficient exploration of chemical space around the pyridazine core,
enabling medicinal chemists to fine-tune properties like solubility, metabolic stability, and target
engagement.[19]

Conclusion

(3,6-Dimethoxypyridazin-4-yl)boronic acid is a highly valuable and versatile reagent for
modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling,
providing a reliable method for incorporating the dimethoxy-pyridazine scaffold into larger
molecules. Success in its application hinges on a solid understanding of its stability, the
mechanistic nuances of the Suzuki-Miyaura reaction, and careful optimization of reaction
conditions. By adhering to the principles of proper handling and logical experimental design
outlined in this guide, researchers can effectively leverage this powerful building block to
advance their synthetic and medicinal chemistry objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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